Racemomycin A trihydrochloride
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Overview
Description
Racemomycin hydrochloride is a member of the streptothricin family of antibiotics, which are produced by various strains of the genus Streptomyces. These antibiotics are known for their broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Racemomycin hydrochloride is characterized by the presence of multiple β-lysine residues, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Racemomycin hydrochloride can be semi-synthesized from racemomycin-A by condensation with diZ-β-lysine-OSU followed by catalytic hydrogenation . The process involves the following steps:
Condensation: Racemomycin-A is reacted with diZ-β-lysine-OSU under controlled conditions to form an intermediate compound.
Catalytic Hydrogenation: The intermediate compound is then subjected to catalytic hydrogenation to yield racemomycin hydrochloride.
Industrial Production Methods
Industrial production of racemomycin hydrochloride typically involves fermentation of the producing Streptomyces strain, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of racemomycin hydrochloride, and various chromatographic techniques are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Racemomycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: Involves the replacement of one functional group with another, often resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted compounds .
Scientific Research Applications
Racemomycin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Used to study the effects of antibiotics on bacterial growth and metabolism.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Used in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Racemomycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The molecular targets of racemomycin hydrochloride include the ribosomal RNA and various ribosomal proteins involved in the translation process .
Comparison with Similar Compounds
Racemomycin hydrochloride is similar to other streptothricin antibiotics, such as streptothricin-F and streptothricin-D. it is unique in its specific β-lysine composition, which contributes to its distinct biological activity. Similar compounds include:
Streptothricin-F: Known for its broad-spectrum antimicrobial activity.
Streptothricin-D: Contains three β-lysine groups and exhibits strong antimicrobial activity against plant pathogenic microorganisms.
Properties
CAS No. |
102419-21-6 |
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Molecular Formula |
C19H37Cl3N8O8 |
Molecular Weight |
611.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;trihydrochloride |
InChI |
InChI=1S/C19H34N8O8.3ClH/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;;;/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);3*1H/t7-,8+,9+,11+,12-,13+,14-,15-,17+;;;/m0.../s1 |
InChI Key |
JILMKNNAWQALFP-MWDWSSSMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.Cl.Cl.Cl |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.Cl.Cl.Cl |
Origin of Product |
United States |
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